molecular formula C3H3NO3S B2994768 3-hydroxy-1lambda6,2-thiazole-1,1-dione CAS No. 26479-40-3

3-hydroxy-1lambda6,2-thiazole-1,1-dione

Cat. No.: B2994768
CAS No.: 26479-40-3
M. Wt: 133.12
InChI Key: JJIBEXZGSXIQBV-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within 1,2-Thiazole Systems

The parent heterocycle, 1,2-thiazole, also known by its common name isothiazole (B42339), is a five-membered aromatic ring containing a sulfur atom at position 1 and a nitrogen atom at position 2. medwinpublishers.comresearchgate.net The systematic name of the compound , 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, is derived following IUPAC nomenclature rules, which precisely describe its structure.

The name can be deconstructed to understand the specific features of the molecule:

1,2-Thiazole : This defines the core five-membered heterocyclic ring with sulfur at position 1 and nitrogen at position 2.

-1,1-dione : This suffix indicates that the sulfur atom at position 1 is doubly bonded to two oxygen atoms, forming a sulfone group (SO₂).

1λ⁶ : The lambda (λ) convention is used to denote a non-standard valence state of a heteroatom. In this case, λ⁶ signifies that the sulfur atom at position 1 has a bonding number of 6 (formally, six bonds connect it to neighboring atoms in a neutral hypothetical structure), which is consistent with the sulfone group within the ring.

3-hydroxy : This prefix indicates the presence of a hydroxyl (-OH) group attached to the carbon atom at position 3 of the ring.

This compound is structurally classified as a γ-sultam . Sultams are cyclic sulfonamides, which are considered sulfur analogs of lactams (cyclic amides). wikipedia.orgnih.gov The γ-designation specifies that the ring is five-membered. Due to the presence of the hydroxyl group adjacent to the ring nitrogen, 3-hydroxy-1λ⁶,2-thiazole-1,1-dione can exist in equilibrium with its keto tautomer, isothiazolidin-3-one 1,1-dioxide . This tautomerism is a critical aspect of its chemistry, influencing its reactivity and physical properties.

Component of IUPAC NameStructural Implication
1,2-ThiazoleFive-membered ring with S at position 1 and N at position 2.
-1,1-dioneTwo oxygen atoms are double-bonded to the S atom (sulfone group).
1λ⁶Specifies the non-standard valence state of the hexavalent sulfur atom.
3-hydroxyA hydroxyl (-OH) group is attached at position 3.

Historical Context and Significance of 1,2-Thiazole-1,1-dione Scaffolds in Synthetic Chemistry

While the parent isothiazole heterocycle was first reported in the 1960s, the broader class of cyclic sulfonamides (sultams) to which 1,2-thiazole-1,1-dione belongs has a longer history. wikipedia.org The discovery of saccharin (B28170) (a benzisothiazole derivative) in the late 19th century sparked early interest in these sulfur-nitrogen heterocycles.

The significance of the monocyclic 1,2-thiazole-1,1-dione scaffold, or γ-sultam, grew as synthetic methodologies developed. These scaffolds became recognized for their utility as versatile intermediates and for their inherent chemical stability. wikipedia.org The sultam moiety is considered a non-classical bioisostere of the lactam ring, a common feature in many biologically active compounds. chemrxiv.org This has made sultams, including the 1,2-thiazole-1,1-dione core, valuable templates in medicinal chemistry for designing novel therapeutic agents by replacing a lactam group to potentially improve properties like metabolic stability or receptor binding. nih.govrsc.org

In synthetic chemistry, the 1,2-thiazole-1,1-dione scaffold is significant for several reasons:

Activating Group : The powerful electron-withdrawing sulfonyl group activates adjacent protons, facilitating a range of C-C bond-forming reactions.

Chiral Auxiliaries : Derivatives of sultams are famously used as chiral auxiliaries in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.org

Precursors for Diverse Structures : The ring can be opened or modified through various reactions, making it a useful precursor for synthesizing complex acyclic and heterocyclic molecules. researchgate.net

Dipolarophile/Dienophile : The double bond in unsaturated sultams can participate in cycloaddition reactions, providing access to complex fused-ring systems. researchgate.netsemanticscholar.org

Current Research Landscape and Academic Relevance

The 1,2-thiazole-1,1-dione scaffold and its derivatives continue to be an active area of academic and industrial research. Current investigations often focus on their applications in medicinal chemistry and the development of novel synthetic methods. rsc.orgnih.gov The academic relevance of this scaffold is primarily centered on its role as a pharmacophore in the design of enzyme inhibitors and other biologically active agents. nih.gov

Recent research has explored γ-sultam derivatives as inhibitors for a variety of enzyme classes, including serine proteases (such as elastase), carbonic anhydrases, and matrix metalloproteinases. nih.govnih.govresearchgate.net The rigid cyclic structure of the sultam helps to orient substituents in a defined three-dimensional space, which is advantageous for achieving specific and high-affinity binding to biological targets.

Furthermore, synthetic chemists are developing more efficient and stereoselective methods to construct these rings. For instance, recent studies have focused on intramolecular carbo-Michael reactions and other cyclization strategies to build the isothiazolidine-1,1-dioxide core. researchgate.net These methods often aim to create bioisosteres of important biological molecules, such as pyroglutamic acid, where the sultam ring replaces the lactam structure to modulate biological activity. researchgate.net The scaffold's utility has been demonstrated in the synthesis of compounds with potential anticancer, anti-inflammatory, antiviral, and antifungal properties. nih.govnih.gov

Area of ResearchKey Findings and ApplicationsRepresentative References
Enzyme InhibitionDerivatives act as inhibitors of serine proteases, carbonic anhydrases, and matrix metalloproteinases (MMPs). The sultam moiety often interacts with active site residues. nih.govnih.gov
Bioisosteric ReplacementThe γ-sultam core is used as a bioisostere for γ-lactams, such as in pyroglutamic acid analogs, to create novel compounds with potentially improved pharmacological profiles. chemrxiv.orgresearchgate.net
Antimicrobial AgentsHybrid molecules incorporating the 1,2-benzothiazine 1,1-dioxide nucleus (derived from saccharin) have shown significant antibacterial and antifungal activities. nih.gov
Synthetic MethodologyDevelopment of novel synthetic routes, including intramolecular Michael additions and cycloadditions, to access functionalized γ-sultams for drug discovery programs. researchgate.netresearchgate.netorganic-chemistry.org
Anticancer ResearchCertain sultam derivatives have been synthesized and evaluated for their potential as anticancer agents, showing inhibitory effects against various cancer cell lines. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dioxo-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO3S/c5-3-1-2-8(6,7)4-3/h1-2H,(H,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIBEXZGSXIQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CS(=O)(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Hydroxy 1λ⁶,2 Thiazole 1,1 Dione and Analogues

De Novo Synthesis of the 1,2-Thiazole-1,1-dione Core

The de novo synthesis of the 1,2-thiazole-1,1-dione ring system involves two primary stages: the initial formation of the isothiazole (B42339) (1,2-thiazole) heterocycle, followed by the oxidation of the sulfur atom to the dioxide state.

Cyclization Reactions for Formation of the Isothiazole Ring System

The construction of the isothiazole ring is a foundational step. Various cyclization strategies have been developed, utilizing a range of precursor molecules to form the characteristic S-N bond of the heterocycle.

While the Hantzsch synthesis is a well-known method for producing 1,3-thiazoles from α-haloketones and thioamides, analogous strategies for the 1,2-thiazole (isothiazole) isomer are also utilized. These methods typically involve the reaction of an α-halocarbonyl compound, which provides a C-C fragment, with a reagent that can supply the requisite S-N unit. One-pot, multicomponent reactions are particularly efficient. For instance, a four-component condensation-cyclization of hydrazine, allyl isothiocyanate, and an α-haloketone in the presence of various aldehydes has been developed to produce 3H-thiazole derivatives in high yields. researchgate.net

Another approach involves the reaction of thiosemicarbazones, formed from the condensation of ketones and thiosemicarbazides, with α-halocarbonyl compounds to achieve cyclization and form the thiazole (B1198619) ring. nih.gov A one-pot, three-component reaction of an appropriate benzaldehyde, thiosemicarbazide, and a 4-substituted 2-bromoacetophenone (B140003) in refluxing ethanol (B145695) is a facile method for preparing carbazole-based thiazole derivatives. nih.gov

Table 1: Cyclization Reactions Involving α-Halocarbonyl Precursors

Precursors Reagents/Conditions Product Type
Hydrazine, Allyl isothiocyanate, α-Haloketone, Aldehyde One-pot condensation-cyclization 3H-Thiazole derivatives researchgate.net
Ketones, Thiosemicarbazides, α-Halocarbonyl compounds Two-step condensation and cyclization 1,3-Thiazole derivatives nih.gov
Benzaldehyde, Thiosemicarbazide, 2-Bromoacetophenone One-pot, refluxing ethanol Carbazole-based thiazoles nih.gov

Beyond strategies using α-halocarbonyls, several alternative pathways for constructing the isothiazole ring have been established. These methods often rely on the oxidative cyclization of open-chain precursors containing a pre-formed N—C—C—C—S fragment. researchgate.net

One prominent method is the oxidation of 3-aminopropenethiones or related enamines-thiones. wikipedia.orgthieme-connect.com This intramolecular cyclization forms the S–N bond to close the ring. A variety of oxidizing agents can be employed, including iodine, hydrogen peroxide, and N-chlorosuccinimide (NCS). thieme-connect.comsci-hub.se For example, benzo[c]isothiazole (B8754907) 2-oxides have been synthesized via cyclization of S-thiomethylated anilines using NCS, followed by oxidation. sci-hub.se

Another versatile approach is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes. For instance, the reaction between a nitrile sulfide (B99878) and dimethyl acetylenedicarboxylate (B1228247) yields a highly substituted isothiazole derivative. medwinpublishers.com Three-component reactions have also been developed, such as the synthesis of isothiazoles from enaminoesters, sulfur, and bromodifluoroacetamides/esters.

The transformation of other heterocyclic rings into isothiazoles is also a viable synthetic route. Notably, 3,5-disubstituted isothiazoles can be prepared from corresponding isoxazoles by reacting them with phosphorus pentasulfide in pyridine. medwinpublishers.com

Table 2: Alternative Cyclocondensation Methodologies

Precursor Type Reagents/Conditions Product Type
3-Aminopropenethiones I₂, H₂O₂, NCS Substituted isothiazoles thieme-connect.comsci-hub.se
Nitrile Sulfides and Alkynes 1,3-Dipolar cycloaddition Substituted isothiazoles medwinpublishers.com
Isoxazoles P₄S₁₀, Pyridine 3,5-Disubstituted isothiazoles medwinpublishers.com
2-Imino-3,4-dihydro-2H-pyrrole Sulfur, Heat Thiazolylisothiazoles medwinpublishers.com

Regioselective and Stereoselective Synthesis of Substituted Systems

The controlled introduction of substituents onto the 1,2-thiazole-1,1-dione core is crucial for tuning the molecule's properties. Regioselective and stereoselective synthetic methods are paramount in achieving this control.

While extensive research has focused on the regioselective synthesis of thiazoles and isothiazoles in general, specific methodologies targeting the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione scaffold are more specialized. Regioselectivity is often dictated by the choice of starting materials and reaction conditions. For instance, cascade reactions involving chromone (B188151) derivatives and thioamides have been developed for the regioselective synthesis of substituted thiazoles, a strategy that could potentially be adapted for the target scaffold. researchgate.net

Stereoselective synthesis, particularly the generation of chiral centers on the thiazole ring or its substituents, is a more challenging aspect. The use of chiral auxiliaries is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions. wikipedia.orgarizona.edu These auxiliaries are stereogenic groups temporarily incorporated into the molecule to direct the formation of a new stereocenter. After the desired stereochemistry is established, the auxiliary can be removed. While the application of chiral auxiliaries is a well-established principle, documented examples specifically for the stereoselective synthesis of substituted 3-hydroxy-1λ⁶,2-thiazole-1,1-dione systems are not extensively reported in the literature. However, the principles of asymmetric synthesis, including the use of chiral catalysts and reagents, offer potential avenues for future exploration in this area.

Functionalization and Derivatization at the 3-Hydroxyl Position

The 3-hydroxyl group is a key functional handle for modifying the properties of 1,2-thiazole-1,1-diones. Its reactivity allows for a range of synthetic transformations.

Synthetic Transformations of the Hydroxyl Group

The 3-hydroxyl group of 1,2-thiazole-1,1-diones exhibits reactivity typical of enols, which are in tautomeric equilibrium with their corresponding keto forms (isothiazol-3(2H)-one 1,1-dioxides). In the case of the benzofused analogue, saccharin (B28170), this tautomerism is well-established. Functionalization can occur at the oxygen of the hydroxyl group (O-alkylation, O-acylation) or at the nitrogen atom of the keto tautomer (N-alkylation, N-acylation), with the latter being more commonly reported for saccharin. These N-functionalizations are synthetically equivalent to derivatizing the 3-hydroxy tautomer.

A variety of synthetic transformations have been reported for the derivatization of the saccharin scaffold, which can be considered as transformations of the 3-hydroxy group of its tautomer. For example, nucleophilic substitution with propargyl bromide in the presence of a base like potassium carbonate leads to the corresponding N-propargylated saccharin. nih.gov This alkyne-functionalized derivative can then undergo further reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful click chemistry reaction, to introduce a wide array of side chains. nih.gov

The table below summarizes representative transformations of the 3-hydroxyl group, primarily demonstrated on the analogous N-position of the saccharin keto-tautomer.

Reaction TypeReagentProduct TypeReference
N-Alkylation (O-Alkylation of tautomer)Propargyl bromide, K₂CO₃N-propargyl saccharin nih.gov
Click Chemistry (on N-alkyne derivative)Azides, CuSO₄·5H₂OSaccharin-1,2,3-triazole conjugates nih.gov

Direct Introduction of the Hydroxyl Group

Methods for the direct synthesis of 1,2-thiazole-1,1-diones bearing a 3-hydroxyl group often involve the construction of the heterocyclic ring from acyclic precursors. One notable strategy involves the reaction of phenylmethanesulfonamide (B180765) with dimethyl oxalate (B1200264) in the presence of a base. researchgate.net This reaction is presumed to proceed through the formation of a linear N-(benzylsulfonyl)oxalamidate intermediate, which subsequently undergoes cyclization to yield 4-hydroxy-5-phenylisothiazol-3(2H)-one 1,1-dioxide. researchgate.net Although this example results in a 4-hydroxy derivative, the underlying principle of cyclizing a sulfonamide-containing precursor is a key strategy in the synthesis of this class of compounds.

Synthesis of Related 1,2-Thiazole-1,1-dione Analogues and Fused Systems

The core 1,2-thiazole-1,1-dione scaffold can be incorporated into more complex molecular architectures, such as benzofused systems, and can be decorated with a variety of side chains to create diverse chemical libraries.

Strategies for Benzofused 1,2-Thiazole-1,1-diones (e.g., benzisothiazole-1,1-diones)

The most prominent example of a benzofused 1,2-thiazole-1,1-dione is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide, commonly known as saccharin. The synthesis of saccharin and its derivatives has been extensively studied. One synthetic approach involves the reaction of o-chlorobenzonitrile with anhydrous sodium hydrosulfide, followed by acidification to produce 2-mercaptobenzonitrile. Subsequent reaction with chlorine and water, followed by heating, yields the crude 1,2-benzisothiazole-3-one, which is then purified. nih.gov

The derivatization of the benzene (B151609) ring of saccharin allows for the introduction of various functional groups, leading to a diverse range of analogues. A powerful method for this is the use of click chemistry. For instance, an azide (B81097) or alkyne functionality can be introduced onto the benzene ring of the saccharin core. These functionalized saccharin building blocks can then be used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to attach a wide variety of substituents via a stable triazole linker. nih.govrsc.org This approach has been used to synthesize libraries of novel saccharin-1,2,3-triazole conjugates, including glycoconjugates. nih.govrsc.org

Exploration of Structural Diversification via Side Chain Modifications

Structural diversity in 1,2-thiazole-1,1-dione analogues can be achieved by introducing and modifying side chains at various positions on the heterocyclic or fused ring system. Palladium-catalyzed cross-coupling reactions are a powerful tool for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling reactions have been developed for benzothiazoles with other heterocycles like thiophenes and thiazoles. nih.gov Such methodologies could potentially be applied to 1,2-thiazole-1,1-dione systems to forge new bonds directly from C-H bonds, offering an atom-economical way to introduce side chains.

Furthermore, multi-component reactions provide an efficient means of generating structural diversity. A one-pot, multi-component protocol involving a click reaction followed by an aza-Michael addition has been utilized to create a library of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. mdpi.com This strategy allows for the rapid assembly of complex molecules with multiple points of diversification from simple starting materials.

The table below highlights some modern synthetic methods used for side chain modifications on thiazole and related heterocyclic systems, which are applicable to the diversification of 1,2-thiazole-1,1-diones.

Reaction TypeCatalyst/ReagentsApplicationReference
Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)CuSO₄·5H₂O, Sodium AscorbateIntroduction of triazole-linked side chains on the benzene ring of saccharin. nih.govrsc.org
Palladium-Catalyzed Cross-CouplingPalladium complexesFormation of C-C bonds to introduce aryl or alkyl side chains. nih.govdntb.gov.uanih.gov
Multi-component ReactionsVarious (e.g., Click/Aza-Michael)One-pot synthesis of complex derivatives with multiple points of diversity. mdpi.com

Sustainable and Efficient Synthetic Protocols

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry, aiming to reduce environmental impact while improving reaction yields, shortening reaction times, and simplifying purification processes. For the synthesis of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione and its analogues, which are part of the sultam (cyclic sulfonamide) class of compounds, significant progress has been made in developing catalytic, microwave-assisted, and one-pot procedures. These advanced protocols offer substantial advantages over traditional synthetic methods, which often require harsh conditions, long reaction times, and stoichiometric reagents.

Catalytic Approaches in 1,2-Thiazole-1,1-dione Synthesis

Catalysis offers a powerful tool for the synthesis of complex molecules like 1,2-thiazole-1,1-diones by providing alternative, lower-energy reaction pathways. Various catalytic systems, including transition metals and organocatalysts, have been effectively employed to construct the sultam core and its derivatives.

One prominent catalytic method for forming the unsaturated sultam ring is Ring-Closing Metathesis (RCM) . This reaction typically utilizes ruthenium-based catalysts, such as the Grubbs catalysts, to form cyclic structures from diene precursors. RCM has been successfully applied to the synthesis of N-substituted five-membered sultams from ethenesulfonamide (B1200577) precursors, often in good to excellent yields. organic-chemistry.org The effectiveness of the Grubbs II catalyst, for instance, allows the reaction to proceed under mild conditions, and in many cases, the resulting sultam products precipitate from the reaction mixture, enabling simple isolation by filtration. organic-chemistry.org

The aza-Michael reaction , or hetero-Michael addition, is another key catalytic transformation used to build the saturated isothiazolidine-1,1-dioxide ring system. nih.govnih.gov This reaction involves the addition of an amine to an α,β-unsaturated sultam. It is an efficient pathway that can be catalyzed by a simple base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov This strategy is particularly valuable in multi-step, one-pot sequences for creating libraries of structurally diverse sultam analogues. nih.govresearchgate.net

Furthermore, transition metal catalysis is instrumental in multi-component reactions that incorporate the sultam motif. For instance, a copper(I)-catalyzed "click" reaction (a Huisgen 1,3-dipolar cycloaddition) has been integrated into one-pot protocols to append triazole moieties to the isothiazolidine-1,1-dioxide core. nih.govnih.gov This specific and high-yielding reaction, often using copper(I) iodide (CuI) as the catalyst, is orthogonal to other reactions like the aza-Michael addition, allowing for complex molecules to be assembled in a single vessel. nih.govresearchgate.net Other transition metals, including iron, rhodium, and palladium, have also been used to catalyze intramolecular C-H amination and other cyclization strategies to form various sultam structures, including benzosultam analogues. mdpi.comresearchgate.netnih.gov

Table 1: Catalytic Methods in the Synthesis of 1,2-Thiazole-1,1-dione Analogues
Reaction TypeCatalystSubstrate ExampleProduct TypeKey Features
Ring-Closing Metathesis (RCM)Grubbs II CatalystEthenesulfonamidesDihydroisothiazole-1,1-dioneHigh yields (60-96%); mild conditions; simple product isolation. organic-chemistry.org
Aza-Michael Addition1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Dihydroisothiazole-1,1-dione & Amino alcoholIsothiazolidine-1,1-dioxideBase-catalyzed; efficient for diversification; used in one-pot protocols. nih.gov
Click Reaction (in one-pot sequence)Copper(I) iodide (CuI)Alkyne-functionalized sultam & AzideTriazole-containing isothiazolidine-1,1-dioxideHigh-yielding; orthogonal to other reactions; enables multi-component synthesis. nih.govnih.gov
Intramolecular C-H AmidationFe(ClO₄)₂ / Aminopyridine ligandSulfamoyl azidesIsothiazolidine-1,1-dionesUtilizes inexpensive and readily available iron catalyst; broad substrate tolerance. researchgate.net

Microwave-Assisted and One-Pot Synthetic Routes

To enhance efficiency and align with the principles of green chemistry, microwave-assisted synthesis and one-pot protocols have become indispensable tools in modern organic synthesis. These methods drastically reduce reaction times, often improve yields, and minimize waste by reducing the need for intermediate purification steps.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate the formation of sultams and related thiazole heterocycles. akjournals.comnih.govresearchgate.net Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from many hours under conventional heating to mere minutes. rsc.org For example, the diversification of benzothiaoxazepine-1,1′-dioxide scaffolds via an intermolecular SNAr reaction was achieved in 50 minutes at 180 °C using microwave heating, producing the desired products in high yield. akjournals.comnih.gov Similarly, microwave-assisted Hantzsch thiazole synthesis has been shown to provide products in higher yields and faster times (typically under 30 minutes) compared to conventional reflux conditions which can take over 8 hours. nih.govresearchgate.net This rapid and efficient heating makes MAOS a highly attractive method for the synthesis of 1,2-thiazole-1,1-dione analogues.

One-pot, multi-component reactions (MCRs) represent a highly efficient strategy for generating molecular complexity from simple starting materials in a single reaction vessel. This approach avoids the costly and time-consuming isolation and purification of intermediates, saving both time and resources. The synthesis of libraries of triazole-containing isothiazolidine-1,1-dioxides provides a compelling example. nih.govresearchgate.netacs.org In this protocol, an α,β-unsaturated sultam scaffold is first subjected to an aza-Michael addition with various amines, followed by a copper-catalyzed click reaction with a range of azides, all within the same pot. nih.govnih.govacs.org This powerful strategy allows for the rapid generation of a large number of diverse sultam derivatives for screening purposes. Another example is the Groebke–Blackburn–Bienaymé reaction (GBBR), a three-component reaction that has been used to synthesize related fused heterocyclic systems like imidazo[2,1-b]thiazoles in a single step with high atom economy. mdpi.comsciforum.net

Table 2: Comparison of Conventional vs. Microwave-Assisted and One-Pot Syntheses
MethodKey FeaturesExample ReactionReaction TimeYield
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, often improved yields.SNAr diversification of benzothiaoxazepine-1,1′-dioxides. nih.gov50 minutesHigh
Conventional Heating Slow, requires prolonged heating.SNAr diversification of benzothiaoxazepine-1,1′-dioxides.Many hoursLower
One-Pot, Multi-Component Synthesis Combines multiple steps without isolating intermediates; high efficiency and atom economy.Click/aza-Michael synthesis of triazole-containing isothiazolidine-1,1-dioxides. nih.govacs.org12 hoursGood to Excellent
Stepwise Synthesis Requires isolation and purification at each step.Stepwise synthesis of functionalized sultams.Multiple daysLower overall yield

Mechanistic Organic Chemistry and Reactivity of 3 Hydroxy 1λ⁶,2 Thiazole 1,1 Dione

Intramolecular Rearrangements and Tautomerism Studies

One of the most significant intramolecular processes for 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is keto-enol tautomerism. The molecule can exist in a dynamic equilibrium between two tautomeric forms: the "enol" form (3-hydroxy-1λ⁶,2-thiazole-1,1-dione) and the "keto" form (1,2-thiazolidin-3-one-1,1-dioxide). libretexts.orgmasterorganicchemistry.com This equilibrium is a fundamental characteristic of compounds containing a hydroxyl group attached to a double-bonded carbon. jackwestin.com

In most simple aldehydes and ketones, the keto form is overwhelmingly favored thermodynamically due to the greater strength of a C=O double bond compared to a C=C double bond. youtube.com However, in heterocyclic systems, the relative stability can be influenced by factors such as aromaticity, conjugation, and intramolecular hydrogen bonding. masterorganicchemistry.com For 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, the enol form may be stabilized by the formation of a conjugated system within the ring.

Studies on analogous heterocyclic systems containing a sulfone group have demonstrated the coexistence of both keto and enol tautomers. For instance, in certain dihydropyrido[3,2-e] researchgate.netacs.orgthiazin-4-one 1,1-dioxide derivatives, both tautomers were observed in the crystal structure, with the keto form being predominant. nih.gov The equilibrium in these systems is often stabilized by strong intramolecular hydrogen bonding between the hydroxyl proton and an oxygen atom of the sulfone group. nih.gov It is plausible that a similar intramolecular hydrogen bond stabilizes the enol tautomer of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

Table 1: Characteristics of Tautomeric Forms of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione
FeatureEnol Form (3-hydroxy-1λ⁶,2-thiazole-1,1-dione)Keto Form (1,2-thiazolidin-3-one-1,1-dioxide)
Key Functional GroupsEnol (-C(OH)=N-), Sulfone (-SO₂-)Amide (-C(=O)-NH-), Sulfone (-SO₂-)
Hybridization of C3sp²sp²
Potential Stabilizing FactorsConjugation, Intramolecular H-bondingHigher bond energy of C=O group
Expected DominanceThe equilibrium position is solvent and temperature-dependent, though the keto form is often more stable in related systems. nih.gov

Intermolecular Reactivity Profiles

Electrophilic Substitution Patterns of the 1,2-Thiazole-1,1-dione Ring

The isothiazole (B42339) ring possesses a degree of aromaticity, which would typically suggest susceptibility to electrophilic substitution reactions. medwinpublishers.com However, the reactivity of the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione ring is dominated by the powerful electron-withdrawing nature of the endocyclic sulfone group. wikipedia.orgbritannica.com This group strongly deactivates the ring towards attack by electrophiles, much like a nitro group on a benzene (B151609) ring. ias.ac.in Consequently, electrophilic substitution reactions are expected to be difficult and would likely require harsh reaction conditions. The hydroxyl group at the C3 position is an activating group, but its influence may not be sufficient to overcome the deactivating effect of the sulfone. Should a reaction occur, the substitution would likely be directed to the C4 or C5 positions, influenced by the complex interplay of the electronic effects of both the hydroxyl and sulfone substituents.

Nucleophilic Attack and Addition Reactions

In stark contrast to its inertness toward electrophiles, the 1,2-thiazole-1,1-dione ring is highly activated for nucleophilic attack. The sulfone group renders the carbon atoms of the ring electron-deficient and thus highly electrophilic. wikipedia.org Nucleophiles can add to the C=N or C=C double bonds within the ring. Research on related isothiazole 1,1-dioxide derivatives has shown that they readily react with various nucleophiles. researchgate.net For example, the reaction of 3-diethylamino-4-(4-methoxyphenyl)isothiazole 1,1-dioxide with sodium azide (B81097) in ethanol (B145695) resulted in a complex mixture of products arising from nucleophilic addition, demonstrating the high reactivity of the ring system towards nucleophiles. researchgate.net Common nucleophiles such as amines, alkoxides, and carbanions are expected to react readily with the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione core, likely targeting the C3 and C5 positions.

Ring Opening and Recyclization Mechanisms

The sultam functionality is susceptible to ring-opening reactions, particularly through the cleavage of the S-N bond, which is often the most labile bond in the ring under hydrolytic conditions. researchgate.netnih.gov Nucleophilic attack, especially under basic conditions, can initiate ring cleavage. A plausible mechanism for base-catalyzed hydrolysis involves the attack of a hydroxide (B78521) ion at the electrophilic sulfur atom of the sulfonyl group. This can proceed through a stepwise mechanism involving a trigonal bipyramidal intermediate, which subsequently collapses, leading to the cleavage of the S-N bond. researchgate.net

Such ring-opening events can be followed by recyclization to form new heterocyclic systems. This pathway is particularly relevant when the attacking nucleophile contains a second functional group capable of an intramolecular reaction. An illustrative example is the reaction of certain isothiazole 1,1-dioxides with sodium azide, which not only involves addition but also leads to recyclized products such as isothiazolotriazoles. researchgate.net This demonstrates that the ring system can serve as a precursor to other complex heterocyclic structures via nucleophile-induced ring-opening and recyclization cascades.

Chemical Transformations Involving the Sulfone Group

The sulfone group is not merely an activating group but can also participate directly in chemical transformations. One of the most important reactions characteristic of sulfones is the Ramberg–Bäcklund reaction. wikipedia.orgorganic-chemistry.org This reaction converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide (SO₂). wikipedia.org

The general mechanism involves three key steps:

Halogenation : A halogen atom must be introduced at a carbon atom alpha to the sulfonyl group.

Deprotonation and Cyclization : A strong base abstracts an acidic proton from the other α-carbon, forming a carbanion. This carbanion then displaces the adjacent halide in an intramolecular nucleophilic substitution to form a highly strained three-membered episulfone intermediate. organic-chemistry.org

Extrusion of SO₂ : The unstable episulfone intermediate spontaneously decomposes, eliminating sulfur dioxide in a cheletropic extrusion to form the carbon-carbon double bond of the alkene product. wikipedia.org

For 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, this reaction would require prior halogenation at the C4 position. Subsequent treatment with a strong base could theoretically induce the rearrangement, cleaving the heterocyclic ring and extruding SO₂. While generally applied to acyclic and carbocyclic sulfones, the principles of the Ramberg–Bäcklund reaction represent a potential pathway for the profound structural modification of the thiazole-1,1-dione skeleton. researchgate.netorganicreactions.org Additionally, while sulfones are generally very stable and resistant to reduction, reductive desulfonylation to remove the SO₂ group can be achieved under forcing conditions. wikipedia.orgbritannica.com

Degradation Pathways and Chemical Stability under Environmental Stressors

The long-term stability of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione under environmental conditions is primarily dictated by the robustness of the sultam (cyclic sulfonamide) ring. Hydrolysis is one of the most common abiotic degradation pathways for many chemical compounds in the environment. nih.gov

The sulfonamide bond (S-N) is generally stable under neutral environmental conditions (pH 7, 25°C). nih.gov However, its cleavage can be significantly accelerated under either acidic or basic conditions. researchgate.net

Acid-catalyzed hydrolysis : Under acidic conditions, protonation of the nitrogen atom can make the sulfur atom more electrophilic, facilitating nucleophilic attack by water and subsequent S-N bond cleavage. nih.gov

Base-catalyzed hydrolysis : Under alkaline conditions, direct nucleophilic attack of hydroxide on the sulfur atom leads to ring opening. researchgate.net Studies on β-sultams show they are significantly more reactive towards hydrolysis than their acyclic counterparts due to ring strain. researchgate.net

Forced degradation studies on other thiazole (B1198619) derivatives have shown significant degradation under strong acid and base hydrolysis conditions, as well as under oxidative stress. researchgate.net It is therefore expected that 3-hydroxy-1λ⁶,2-thiazole-1,1-dione would be susceptible to degradation under similar environmental stressors. The primary degradation products would likely result from the hydrolytic cleavage of the S-N bond, breaking the heterocyclic ring to form a substituted amino sulfonic acid.

Table 2: Predicted Stability of 3-Hydroxy-1λ⁶,2-thiazole-1,1-dione under Various Stress Conditions
ConditionExpected StabilityPrimary Degradation PathwayPlausible Products
Neutral (pH 7)High nih.govSlow hydrolysisRing-opened sulfonic acid
Acidic (pH < 4)Low to Moderate researchgate.netnih.govAcid-catalyzed hydrolysis of the S-N bondRing-opened sulfonic acid
Basic (pH > 9)Low researchgate.netBase-catalyzed hydrolysis of the S-N bondSalt of ring-opened sulfonic acid
Oxidative (e.g., H₂O₂)Moderate to Low researchgate.netOxidation of the heterocyclic ringRing-cleavage products
Photolytic (UV light)Moderate to LowPhotodegradation of the ring systemVarious photoproducts

Advanced Spectroscopic and Structural Elucidation of 3 Hydroxy 1λ⁶,2 Thiazole 1,1 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Detailed NMR data for 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is not available. A theoretical analysis would be required to predict the chemical shifts and coupling constants for its protons and carbon atoms.

High-Resolution ¹H NMR Spectroscopy

Specific experimental data is unavailable.

¹³C NMR Spectroscopy for Carbon Framework Determination

Specific experimental data is unavailable.

Heteronuclear and Multidimensional NMR Techniques

Specific experimental data is unavailable.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry data, which would confirm the molecular formula and detail the fragmentation pattern of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, has not been documented in the searched sources.

High-Resolution Mass Spectrometry (HRMS)

Specific experimental data is unavailable.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The characteristic vibrational frequencies for the functional groups present in 3-hydroxy-1λ⁶,2-thiazole-1,1-dione from IR and Raman spectroscopy have not been reported.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction (XRD) crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, researchers can calculate the electron density map of the molecule and thereby determine the exact coordinates of each atom, bond lengths, bond angles, and torsion angles.

For 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, a crystalline sample would be required. The resulting data would reveal the planarity of the thiazole (B1198619) ring, the geometry of the sulfonyl group (-SO₂), and the orientation of the hydroxyl (-OH) group. A crucial aspect of the solid-state architecture would be the intermolecular interactions, particularly hydrogen bonding. The presence of both a hydroxyl group (a hydrogen bond donor) and oxygen atoms on the sulfonyl group and the carbonyl group (hydrogen bond acceptors) suggests that 3-hydroxy-1λ⁶,2-thiazole-1,1-dione would likely form extensive hydrogen-bonding networks in the solid state. These interactions govern the crystal packing and significantly influence the physical properties of the compound, such as its melting point and solubility.

While specific data for the title compound is unavailable, the crystal structure of related compounds, such as saccharin (B28170) and its derivatives, provides a valuable comparative framework. For instance, studies on saccharin salts and co-crystals have detailed the geometry of the isothiazole-1,1-dione ring and its participation in various intermolecular interactions. These studies consistently show a nearly planar heterocyclic ring system.

Table 1: Representative Crystallographic Data for a Related Compound (Saccharin) This table provides data for a structurally similar compound to illustrate the type of information obtained from X-ray crystallography.

ParameterValue
Compound Saccharin
Chemical Formula C₇H₅NO₃S
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 9.8114(2) Å
b = 21.2444(3) Å
c = 12.0557(5) Å
α = 90°
β = 97.8431(8)°
γ = 90°
Volume 2486.9(1) ų
Z (Molecules per unit cell) 4

Data sourced from a representative structure of a saccharin complex for illustrative purposes.

Based on this comparative data, it is predicted that 3-hydroxy-1λ⁶,2-thiazole-1,1-dione would also crystallize in a common space group, with its molecular geometry dictated by the sp² and sp³ hybridization of its constituent atoms. The S-N and S-C bond lengths would be consistent with those observed in other isothiazole-1,1-dioxides.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals. The resulting spectrum is a plot of absorbance versus wavelength and provides valuable information about the chromophores (the light-absorbing parts of the molecule) present.

The chromophoric system of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione is composed of the heterocyclic ring containing double bonds (C=C and C=N) and lone pairs on the nitrogen and oxygen atoms. These features are expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The primary electronic transitions anticipated for this molecule are π → π* (pi to pi-star) and n → π* (n to pi-star) transitions.

π → π transitions:* These are typically high-intensity absorptions and involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of molecules with conjugated systems.

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (like the lone pairs on oxygen or nitrogen) to a π* antibonding orbital. They are generally of lower intensity than π → π* transitions.

Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can predict the UV-Vis spectrum of a molecule, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. For related azo-thiazole derivatives, UV-Vis absorbance patterns have shown distinct bands in the range of 293 to 477 nm in various solvents. researchgate.net For saccharin, a large absorption maximum is observed around 268 nm in a sodium hydroxide (B78521) solution.

The position and intensity of these absorption bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees. The hydroxyl group in 3-hydroxy-1λ⁶,2-thiazole-1,1-dione can also influence the spectrum, particularly its ability to engage in hydrogen bonding with the solvent.

Table 2: Representative UV-Vis Absorption Data for a Related Compound (Saccharin) This table provides data for a structurally similar compound to illustrate the type of information obtained from UV-Vis spectroscopy.

Compound Solvent λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Transition Type (Probable)
Saccharin Derivative Methanol~215~2.06 x 10⁴π → π
~270~9.14 x 10³π → π

Data sourced from a representative study on a saccharin derivative for illustrative purposes. researchgate.net

For 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, it is anticipated that the UV-Vis spectrum would show strong absorptions in the UV region, likely below 300 nm, corresponding to the π → π* transitions of the conjugated heterocyclic system. Weaker n → π* transitions might also be observable.

Computational Chemistry and Theoretical Investigations of 3 Hydroxy 1λ⁶,2 Thiazole 1,1 Dione

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT calculations are a powerful tool for mapping out reaction pathways, identifying intermediates, and calculating the energy barriers of chemical transformations.

Transition State Identification and Energy Barrier Calculations

For reactions involving analogs of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, DFT is used to locate transition state (TS) structures, which correspond to first-order saddle points on the potential energy surface. ucsb.edu A key feature of a correctly identified TS is the presence of exactly one imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate. scm.com

Mechanistic studies on reactions involving isothiazole (B42339) 1,1-dioxides, such as cycloadditions, provide insight into their reactivity. For example, the visible-light-mediated aza Paternò–Büchi reaction of benzo[d]isothiazole 1,1-dioxides (saccharin derivatives) with alkenes has been investigated to understand the formation of azetidine (B1206935) intermediates. rsc.org In such studies, computational methods are employed to calculate the activation energies (ΔG‡) for proposed pathways, helping to determine the most favorable mechanism. nih.gov The process involves optimizing the geometries of reactants, products, and transition states to calculate the energy differences that define the reaction barriers. ucsb.edunih.gov

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence reaction mechanisms and energy barriers. Computational models account for these effects using either implicit or explicit solvent models. The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is treated as a continuous dielectric medium. nih.gov This approach is effective for modeling how a solvent's polarity can stabilize or destabilize charged species, intermediates, and transition states, thereby altering the reaction pathway. For instance, in cycloaddition reactions, DFT calculations incorporating a solvent model like PCM can predict changes in chemo- and regioselectivity compared to the gas phase. mdpi.com Studies on various heterocyclic systems have demonstrated the importance of including solvent effects to achieve results that correlate well with experimental observations. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Understanding the three-dimensional structure and flexibility of a molecule is crucial for predicting its interactions and properties. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. csbsju.eduiu.edu.sa For heterocyclic compounds like thiazole (B1198619) derivatives, quantum chemical calculations are used to determine the relative energies of different conformers. iu.edu.sa

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational changes and interactions with the environment, such as a solvent or a biological receptor. nih.govrsc.org MD simulations have been applied to various thiazole-containing systems to assess the stability of ligand-protein complexes and to understand the key binding interactions. nih.gov These simulations track the trajectory of each atom over time, allowing for the analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability and flexibility of the molecule and its complexes. rsc.org

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal is governed by a complex interplay of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π–π stacking. researchgate.netmdpi.comdntb.gov.ua The analysis of crystal structures of related compounds, such as 1,2,5-thiadiazole (B1195012) 1,1-dioxides, reveals recurring interaction motifs. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov This method maps the electron distribution of a molecule within its crystal environment, allowing for the decomposition of the crystal packing into specific types of intermolecular contacts and their relative contributions. For example, in the crystal structure of a benzothiazole (B30560) derivative, Hirshfeld analysis quantified the contributions from H⋯H, H⋯O, H⋯C, and H⋯S interactions, revealing that hydrogen bonding and van der Waals forces were dominant in the crystal packing. nih.gov Such analyses are crucial for crystal engineering, where the goal is to design materials with specific properties based on the controlled arrangement of molecules. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure elucidation. DFT calculations are routinely used to predict infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-vis electronic transitions. nih.govmdpi.com

For thiazole and thiadiazole derivatives, theoretical vibrational frequencies and NMR chemical shifts have been calculated and shown to be in good agreement with experimental FT-IR and NMR spectra. nih.govresearchgate.netresearchgate.net Discrepancies between calculated and experimental values, particularly in vibrational frequencies, can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully captured by gas-phase calculations on a single molecule. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts that often yields excellent correlation with experimental data. iu.edu.samdpi.com Similarly, Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorption maxima in UV-vis spectra, providing insights into the electronic transitions within the molecule. nih.gov

Spectroscopic ParameterComputational MethodFinding for Analog CompoundsReference
Vibrational Frequencies DFT (e.g., B3LYP)Good correlation with experimental FT-IR spectra. Deviations can indicate intermolecular H-bonding. researchgate.net
NMR Chemical Shifts DFT/GIAOPredicted ¹H and ¹³C chemical shifts generally show good agreement with experimental data. iu.edu.samdpi.com
Electronic Transitions TD-DFTPredicts UV-vis absorption maxima, allowing for the analysis of electronic structures and transitions. nih.gov

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthon and Intermediate in Multi-Step Organic Synthesis

While specific multi-step syntheses employing 3-hydroxy-1λ⁶,2-thiazole-1,1-dione as a direct intermediate are not extensively documented in readily available literature, the broader class of sultams is well-established for its utility in complex organic synthesis. Sultams are recognized as valuable synthons due to their chemical stability and the ability of the sulfonamide group to act as both a protecting group and a directing group. The inherent functionality of the 3-hydroxy group and the activated nature of the heterocyclic ring in 3-hydroxy-1λ⁶,2-thiazole-1,1-dione suggest its potential in a variety of synthetic transformations.

The application of related thiazole (B1198619) derivatives in multi-component reactions highlights the potential for constructing diverse molecular scaffolds in a single step. For instance, a one-pot, multi-component synthesis of 2,4-disubstituted thiazoles has been developed, showcasing the efficiency of thiazole chemistry in combinatorial synthesis. researchgate.net This approach is valuable for creating libraries of compounds for drug discovery and materials science. The principles of such reactions could conceivably be adapted to utilize 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, leveraging its reactive sites for the assembly of more complex structures.

The general reactivity of the thiazole ring, including its susceptibility to both electrophilic and nucleophilic attack at various positions, further underscores its potential as a versatile intermediate. chemrevlett.com The presence of the hydroxyl group offers a convenient handle for further functionalization, such as etherification or esterification, enabling its incorporation into larger molecules.

Precursor for Novel Heterocyclic Compounds and Scaffolds

The 1,2-thiazole-1,1-dione framework serves as a valuable precursor for the synthesis of a variety of novel heterocyclic compounds, particularly fused ring systems. The reactivity of this scaffold allows for the construction of more complex polycyclic structures with potential applications in medicinal chemistry and materials science.

One notable application is in the synthesis of pyrimidothiazines. Research has demonstrated the green preparation of novel pyrimidothiazines through multicomponent reactions. irapa.org While this specific study does not start from 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, the formation of the thiazine (B8601807) ring fused to a pyrimidine (B1678525) core illustrates a synthetic strategy that could potentially be adapted. The inherent reactivity of the 3-hydroxy-1λ⁶,2-thiazole-1,1-dione could allow it to participate in condensation reactions with appropriate precursors to form such fused systems.

Furthermore, the synthesis of various fused heterocycles is a significant area of organic chemistry, with numerous strategies developed to access these complex structures. The use of thiazole derivatives in the synthesis of fused systems like imidazo[2,1-b]thiazoles further highlights the versatility of the thiazole core as a building block. acs.org The functional groups present in 3-hydroxy-1λ⁶,2-thiazole-1,1-dione could be strategically utilized to direct the formation of specific fused heterocyclic scaffolds.

The following table outlines representative examples of heterocyclic scaffolds that can be conceptually derived from the 1,2-thiazole-1,1-dione motif, based on established synthetic methodologies for related compounds.

Precursor MotifReaction TypeResulting Heterocyclic Scaffold
1,2-Thiazole-1,1-dioneCondensation with a 1,3-dicarbonyl compound and an aminePyridothiazine
1,2-Thiazole-1,1-dioneReaction with a urea/thiourea derivative and an aldehydePyrimidothiazine
1,2-Thiazole-1,1-dioneCyclization with an appropriate bifunctional reagentFused bicyclic sultams

Development of Catalytic Systems and Ligands based on the 1,2-Thiazole-1,1-dione Motif

The nitrogen and sulfur atoms within the 1,2-thiazole-1,1-dione ring system present potential coordination sites for metal ions, making this motif an attractive scaffold for the design of novel ligands in catalysis. While specific catalytic systems based on 3-hydroxy-1λ⁶,2-thiazole-1,1-dione are not prominently reported, the broader class of thiazole-containing ligands has been successfully employed in various catalytic transformations.

Palladium complexes featuring thiazole-containing ligands have demonstrated significant catalytic activity. For example, palladium(II) complexes with 2-amino-4-(4-substituted phenyl)thiazole derivatives have been synthesized and characterized, with studies indicating their potential in catalytic processes. researchgate.net The nitrogen atom of the thiazole ring often serves as the primary coordination site for the palladium center. researchgate.net Similarly, palladium complexes with tetrahydropyrimidin-2-ylidene ligands have been shown to be effective catalysts for the direct arylation of thiazole derivatives, indicating the compatibility of the thiazole ring with catalytic cycles. nih.gov

Furthermore, N,P-ligands incorporating thiazole, imidazole, and oxazoline (B21484) moieties have been developed for palladium-catalyzed cycloisomerization of 1,6-enynes. nih.gov The electronic properties of the thiazole ring can influence the reactivity and selectivity of the catalytic system. The substitution pattern on the thiazole ring, including the presence of a hydroxyl group as in 3-hydroxy-1λ⁶,2-thiazole-1,1-dione, could be used to fine-tune the electronic and steric properties of the resulting metal complexes, thereby modulating their catalytic performance. The development of chiral sultams as ligands for asymmetric catalysis is also an area of active research, suggesting a potential future direction for derivatives of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione.

Integration into Advanced Functional Materials (e.g., photosensitizers, optical materials, sensors)

The inherent electronic structure of the 1,2-thiazole-1,1-dione ring system, characterized by the presence of heteroatoms and a conjugated system, makes it a promising candidate for incorporation into advanced functional materials. These materials can exhibit interesting photophysical properties, making them suitable for applications such as photosensitizers, optical materials, and sensors.

Photosensitizers: Photosensitizers are molecules that can be excited by light to produce reactive oxygen species, a property utilized in photodynamic therapy (PDT) for the treatment of cancer and other diseases. ksbm.or.krrsc.orgmdpi.com While curcumin (B1669340) and its derivatives have been investigated as photosensitizers, the development of new photosensitizing scaffolds is an active area of research. researchgate.net The 1,2-thiazole-1,1-dione motif, with its potential for extended conjugation through appropriate substitution, could be engineered to absorb light in the therapeutic window and efficiently generate singlet oxygen. The hydroxyl group in 3-hydroxy-1λ⁶,2-thiazole-1,1-dione provides a convenient point for attaching targeting moieties or for modifying the solubility and photophysical properties of the molecule.

Optical Materials and Fluorescent Probes: Thiazole-containing compounds have been investigated for their fluorescence properties. For instance, naphtho[2,3-d]thiazole-4,9-diones exhibit fluorescence in both solution and the solid state. mdpi.com The emission properties of these molecules can be tuned by altering the substituents on the thiazole ring. The 3-hydroxy-1λ⁶,2-thiazole-1,1-dione scaffold could be incorporated into larger conjugated systems to create novel fluorescent dyes and probes. A fluorescent probe for thiols based on a 3-hydroxyflavone (B191502) has been developed, demonstrating the utility of the hydroxyl group in designing responsive fluorescent systems. Similar design principles could be applied to 3-hydroxy-1λ⁶,2-thiazole-1,1-dione to create sensors for specific analytes. The photophysical properties of thiazole derivatives are often influenced by their molecular aggregation and the surrounding environment, which can be exploited in the design of sensitive molecular probes.

Sensors: The development of fluorescent sensors for the detection of various analytes is a rapidly growing field. The 1,2,thiazole-1,1-dione core could be functionalized to create chemosensors that exhibit a change in their fluorescence properties upon binding to a target molecule or ion. The design of such sensors often involves linking the recognition unit to a fluorophore; in this case, the 1,2-thiazole-1,1-dione derivative could serve as the fluorescent reporter.

The following table provides a summary of the potential applications of 3-hydroxy-1λ⁶,2-thiazole-1,1-dione in functional materials, based on the properties of related compounds.

Application AreaKey Features of the 1,2-Thiazole-1,1-dione MotifPotential Functionality
Photosensitizers Potential for extended conjugation, ability to be functionalizedLight-induced generation of reactive oxygen species for photodynamic therapy
Optical Materials Inherent fluorescence, tunable photophysical propertiesComponent of novel fluorescent dyes and organic light-emitting diodes (OLEDs)
Fluorescent Probes Environment-sensitive fluorescence, sites for analyte recognitionDetection of specific ions, molecules, or changes in the microenvironment
Sensors Ability to be incorporated into larger sensor moleculesSignal transduction upon analyte binding

Future Research Directions and Methodological Advances

Exploration of Unconventional Synthetic Pathways for 1,2-Thiazole-1,1-diones

Key areas for future synthetic exploration include:

Multi-Component Reactions (MCRs): One-pot MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, enhancing efficiency and reducing waste. mdpi.commdpi.com Developing MCRs for the 1,2-thiazole-1,1-dione core could provide rapid access to a diverse library of derivatives for screening.

Green Chemistry Approaches: The use of environmentally benign solvents, such as acetic acid, and eco-friendly catalysts represents a significant advance. researchgate.netnih.govresearchgate.netnih.gov Research into solvent-free reaction conditions or the use of biopolymeric catalysts like chitosan-grafted-poly(vinylpyridine) could lead to more sustainable synthetic routes. nih.govyoutube.com

Photochemical and Electrosynthesis Methods: Visible-light-mediated reactions, such as the aza Paternò–Büchi reaction demonstrated for related benzo[d]isothiazole 1,1-dioxides, present an opportunity for novel bond formations under mild conditions. rsc.org Electrosynthesis could also offer alternative activation methods, avoiding harsh chemical reagents.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, improve safety, and facilitate scalability. Adapting existing batch syntheses of thiazole (B1198619) derivatives to flow systems could represent a significant methodological advance.

The table below summarizes various synthetic strategies that could be adapted for the synthesis of 1,2-thiazole-1,1-dione derivatives.

Synthetic StrategyDescriptionPotential AdvantagesReference
Multi-Component Synthesis A one-pot reaction involving three or more starting materials to form a complex product.High atom economy, reduced reaction time, simplified purification. mdpi.commdpi.com
Green Synthesis Utilizes environmentally friendly solvents (e.g., acetic acid) and catalysts.Reduced environmental impact, increased safety. nih.govresearchgate.net
Visible-Light Mediation Employs visible light to initiate photochemical reactions, such as cycloadditions.Mild reaction conditions, high selectivity. rsc.org
Oxidative Cyclization Involves the oxidation of pre-existing heterocyclic scaffolds to form the dioxide moiety.Provides a direct route to the target oxidation state. researchgate.netnih.gov

Investigation of Novel Reactivity and Rearrangement Processes

The aromatic nature of the thiazole ring provides it with unique reactivity, which can be further modulated by the electron-withdrawing sulfone group in 1,2-thiazole-1,1-diones. nih.govwikipedia.org Understanding and exploiting this reactivity is key to developing new applications for these compounds.

Future research should investigate:

Functionalization at C4 and C5: While C2 is often the most reactive site for nucleophilic attack in thiazoles, the electronic properties of the 1,2-thiazole-1,1-dione ring may alter this pattern. pharmaguideline.com Systematic studies are needed to explore electrophilic and nucleophilic substitution reactions at the C4 and C5 positions.

Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening or skeletal rearrangements could lead to the synthesis of entirely new heterocyclic systems. Photochemical or transition-metal-catalyzed pathways could be particularly fruitful in discovering novel transformations. nih.gov

Cycloaddition Reactions: The double bond within the thiazole ring can potentially act as a dienophile or dipolarophile in cycloaddition reactions. Investigating its participation in [4+2] or 1,3-dipolar cycloadditions could yield complex fused-ring systems with interesting biological properties. nih.gov

Domino Reactions: Designing domino or cascade reactions, where a single event triggers a series of subsequent transformations, is an elegant strategy for building molecular complexity. nih.gov Such processes could be initiated by exploiting the inherent reactivity of the 1,2-thiazole-1,1-dione nucleus.

Development of Advanced Computational Models for Complex Reactivity

Computational chemistry is an indispensable tool for predicting and understanding the behavior of molecules. For complex systems like 1,2-thiazole-1,1-diones, advanced computational models can provide insights that are difficult to obtain through experimentation alone.

Future directions in this area include:

Predictive Reactivity Models: Utilizing Density Functional Theory (DFT) to model reaction mechanisms, predict sites of reactivity (electrophilic and nucleophilic), and calculate activation energies for potential transformations. tandfonline.comrsc.org Methods like the B3LYP hybrid functional have proven effective for related dioxothiadiazole systems. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of these molecules and their interactions with other molecules, such as biological targets or solvents, over time. rsc.orgnih.gov This is crucial for understanding binding affinities and mechanisms of action.

QSAR and Machine Learning: Developing Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological activity of novel derivatives based on their structural features. Machine learning algorithms could be trained on existing experimental data to accelerate the discovery of new lead compounds.

Spectroscopic Prediction: High-level computational models can accurately predict spectroscopic data (e.g., NMR, IR spectra). rsc.orgsemanticscholar.org This can aid in the structural elucidation of newly synthesized compounds and confirm experimental findings.

The following table details computational methods and their applications in the study of thiazole derivatives.

Computational MethodApplicationKey InsightsReference
Density Functional Theory (DFT) Calculation of electronic structure, HOMO-LUMO gap, and reaction energies.Predicts molecular stability, reactivity sites, and reaction mechanisms. nih.govtandfonline.comresearchgate.net
Molecular Docking Simulates the binding of a ligand to the active site of a biological target.Predicts binding affinity and identifies key intermolecular interactions. nih.govnih.govsciepub.com
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time.Assesses the stability of ligand-protein complexes and conformational changes. rsc.orgnih.gov
ADME Prediction In silico estimation of Absorption, Distribution, Metabolism, and Excretion properties.Evaluates the drug-likeness of a compound early in the discovery process. nih.gov

Synergistic Approaches combining Synthesis, Characterization, and Computational Studies

The most impactful future research will emerge from synergistic approaches that integrate multiple disciplines. The combination of innovative synthesis, thorough characterization, and predictive computational modeling creates a powerful cycle for discovery. rsc.orgnih.govnih.gov

This integrated workflow involves:

Computational Design: Using computational models to design novel 1,2-thiazole-1,1-dione derivatives with desired electronic or biological properties. nih.gov

Targeted Synthesis: Employing modern, efficient synthetic pathways to create the designed molecules. rsc.org

Advanced Characterization: Using a suite of spectroscopic and analytical techniques (e.g., NMR, HRMS, X-ray crystallography) to confirm the structures of the synthesized compounds. rsc.orgsemanticscholar.org

Experimental Validation: Testing the synthesized compounds in relevant biological or material science assays.

Iterative Refinement: Feeding the experimental results back into the computational models to refine predictions and design the next generation of compounds. This iterative process accelerates the development of molecules with optimized properties and provides a deeper understanding of structure-activity relationships. rsc.orgnih.gov

By embracing these future directions, researchers can significantly advance the chemistry of 3-hydroxy-1lambda6,2-thiazole-1,1-dione and related heterocycles, paving the way for new discoveries and applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-hydroxy-1λ⁶,2-thiazole-1,1-dione derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves condensation reactions between substituted thiazolidinediones and aromatic aldehydes under reflux with catalysts like acetic acid. Optimization includes varying solvent systems (e.g., ethanol, DMF) and reaction times (12–24 hours) to improve yield. Characterization via 1H^1H-NMR and IR spectroscopy is critical for verifying structural integrity. For example, 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (compound 9c) was synthesized using click chemistry with Cu(I) catalysis .

Q. How should researchers validate the purity and structural identity of synthesized 3-hydroxy-1λ⁶,2-thiazole derivatives?

  • Methodological Answer : Combine elemental analysis (C, H, N, S) with spectroscopic techniques:

  • IR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹).
  • 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, ensuring no residual solvents or by-products.
  • Mass spectrometry (MS) for molecular ion peaks. Discrepancies between calculated and observed elemental percentages (>0.4%) indicate impurities requiring column chromatography .

Q. What are the primary challenges in synthesizing thiazole-dione hybrids, and how can by-product formation be minimized?

  • Methodological Answer : Key challenges include regioselectivity in cyclization and competing side reactions. By-products often arise from incomplete ring closure or oxidation. Strategies include:

  • Temperature control : Lowering reaction temperatures to reduce decomposition.
  • Catalyst screening : Using Cu(I) for click reactions improves specificity .
  • Purification : Gradient elution in HPLC to separate isomers or homologs .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved for novel thiazole-dione analogs?

  • Methodological Answer : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare with experimental data. For discrepancies, consider:

  • Solvent effects : Simulate shifts in explicit solvent models (e.g., DMSO).
  • Conformational analysis : Rotamer populations may skew observed peaks. Use 2D NMR (COSY, NOESY) to validate spatial arrangements .

Q. What experimental frameworks are recommended for evaluating the biological activity of 3-hydroxy-1λ⁶,2-thiazole derivatives?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition) followed by cell-based viability assays (MTT, ATP-luciferase). For example:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like α-glucosidase (reference compound: acarbose, PDB ID 2QMJ).
  • Dose-response curves : Establish IC₅₀ values with triplicate replicates to ensure statistical power (p<0.05p < 0.05) .

Q. How can researchers address contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

  • Methodological Answer : Apply triangulation by cross-validating results with orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic assays). Consider:

  • Batch variability : Standardize compound stocks and cell lines (ATCC authentication).
  • Meta-analysis : Compare data across studies using standardized units (e.g., µM vs. µg/mL) and adjust for assay conditions (pH, temperature) .

Q. What computational tools are most effective for designing 3-hydroxy-1λ⁶,2-thiazole derivatives with enhanced electronic properties?

  • Methodological Answer : Leverage molecular dynamics (MD) and Hückel theory to model π-conjugation and charge transport. For organic semiconductor applications, simulate HOMO-LUMO gaps using Gaussian 16 with B3LYP/6-31G(d) basis sets. Experimental validation via cyclic voltammetry can confirm redox potentials .

Q. How should researchers approach data sharing and reproducibility in studies involving thiazole-dione derivatives?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Deposit synthetic protocols in repositories like Zenodo with DOI assignment.
  • Publish raw spectral data (NMR, MS) as supplementary files.
  • Collaborative validation : Partner with independent labs to replicate key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.